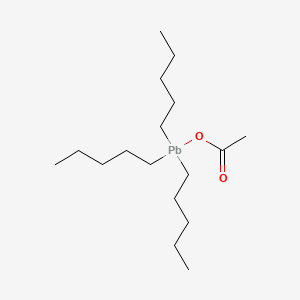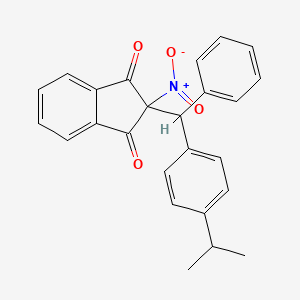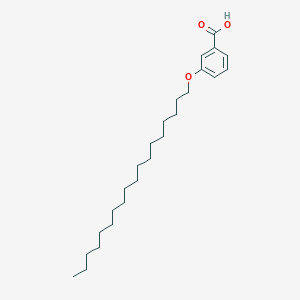
tripentylplumbyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripentylplumbyl acetate is an organometallic compound with the chemical formula C17H36O2Pb. It is a rare and unique chemical, often used in early discovery research. The compound is characterized by its lead (Pb) center bonded to three pentyl groups and an acetate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tripentylplumbyl acetate typically involves the reaction of lead(II) acetate with pentyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme is as follows:
[ \text{Pb(OAc)2} + 3 \text{C_5H{11}X} \rightarrow \text{Pb(C_5H_{11})_3OAc} + 2 \text{HX} ]
where ( \text{X} ) represents a halide such as chlorine or bromine.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized use in research. the process would likely involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
Tripentylplumbyl acetate can undergo various chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lead(0) or lead(I) species.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles like sodium alkoxides.
Major Products Formed
Oxidation: Lead oxides and pentyl acetate.
Reduction: Lead metal and pentyl alcohol.
Substitution: Various lead alkoxides and pentyl acetate derivatives.
科学的研究の応用
Tripentylplumbyl acetate is primarily used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a precursor in the synthesis of other organolead compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving heavy metal toxicity.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of lead.
Industry: Utilized in the development of specialized materials and catalysts.
作用機序
The mechanism of action of tripentylplumbyl acetate involves its interaction with molecular targets through its lead center. The lead atom can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes makes it a valuable tool in research.
類似化合物との比較
Similar Compounds
Triphenylplumbyl acetate: Similar structure but with phenyl groups instead of pentyl groups.
Tributylplumbyl acetate: Contains butyl groups instead of pentyl groups.
Trimethylplumbyl acetate: Contains methyl groups instead of pentyl groups.
Uniqueness
Tripentylplumbyl acetate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from its shorter-chain analogs and valuable for specific research applications.
特性
CAS番号 |
20301-50-2 |
|---|---|
分子式 |
C17H36O2Pb |
分子量 |
480 g/mol |
IUPAC名 |
tripentylplumbyl acetate |
InChI |
InChI=1S/3C5H11.C2H4O2.Pb/c3*1-3-5-4-2;1-2(3)4;/h3*1,3-5H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChIキー |
LOVXKTDPMABEFA-UHFFFAOYSA-M |
正規SMILES |
CCCCC[Pb](CCCCC)(CCCCC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-isobutyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967351.png)
![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)
![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)
![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967388.png)



![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11967425.png)
